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molecular formula C10H9NO2 B091299 1-Acetylindolin-3-one CAS No. 16800-68-3

1-Acetylindolin-3-one

Cat. No. B091299
M. Wt: 175.18 g/mol
InChI Key: AUMJJQZNOVOCGY-UHFFFAOYSA-N
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Patent
US07820691B2

Procedure details

A solution of sodium sulfite (12.6 g, 0.1 mol) in water (180 mL) was heated to 70-75° C. under stirring, and the acetic acid 1-acetyl-1H-indol-3-yl ester of Example 1c (9.0 g, 0.041 mol) was added in small portions. The mixture was stirred at 70-75° C. for 1.5 h, and then kept at room temperature overnight. The solid product was filtered off, dried, dissolved in methylene chloride (40 mL) and flash-chromatographed on aluminum oxide with methylene chloride as an eluent to give 5.25 g (71%) of light yellow product; m.p. 138° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[C:7]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([O:19]C(=O)C)=[CH:11]1)(=[O:9])[CH3:8]>O>[C:7]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[CH2:11]1)(=[O:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)N1C=C(C2=CC=CC=C12)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 70-75° C. for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride (40 mL)
CUSTOM
Type
CUSTOM
Details
flash-chromatographed on aluminum oxide with methylene chloride as an eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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